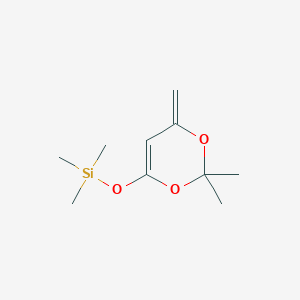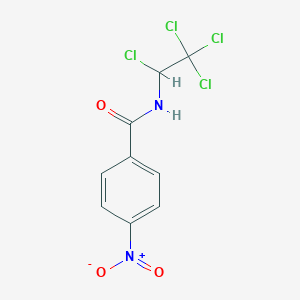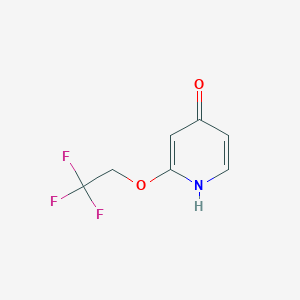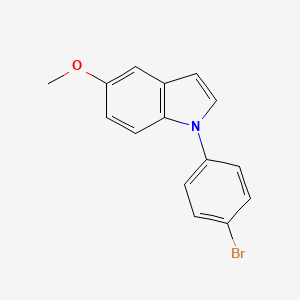
1-(4-Bromo-phenyl)-5-methoxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-phenyl)-5-methoxy-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and an indole structure. Indoles are significant in various fields due to their biological activities and presence in many natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the brominated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the cyclization to form the indole structure. These processes are optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, introducing various electrophiles to the aromatic system.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with a catalyst like Fe or AlCl3.
Methoxylation: Methoxy donors such as methanol (CH3OH) in the presence of a base.
Cyclization: Catalysts like palladium (Pd) or copper (Cu) in transition-metal-catalyzed cyclization.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1-(4-Bromo-phenyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(4-Bromo-phenyl)-1H-pyrazole: Shares the bromophenyl group but differs in the heterocyclic structure.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Another bromophenyl derivative with a different heterocyclic core.
Uniqueness: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole is unique due to its specific combination of functional groups and the indole structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H12BrNO |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-methoxyindole |
InChI |
InChI=1S/C15H12BrNO/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,1H3 |
Clé InChI |
QHCNTFMXLIXVKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
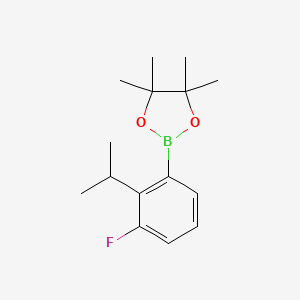

![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
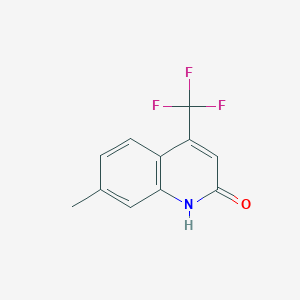
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

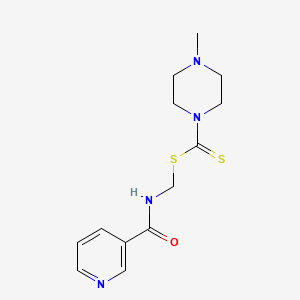
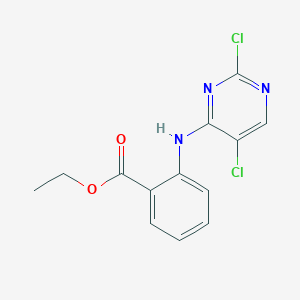

![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
